![molecular formula C14H18N4 B090849 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine CAS No. 16825-43-7](/img/structure/B90849.png)
2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine
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Overview
Description
Scientific Research Applications
Organocatalysis
The compound is used in the synthesis of bifunctional, noncovalent organocatalysts . These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor . The organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, yielding the addition product with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .
Asymmetric Organocatalysis
The compound plays a significant role in asymmetric organocatalysis . It is used in the development of H-bond donor organocatalysts . The organocatalysts enable the simultaneous activation and coordination of both nucleophilic and electrophilic reactants .
Synthesis Process
A four-step synthesis process of the compound has been developed . The process involves nucleophilic aromatic substitution of the 2-fluoronitrobenzene derivative with the commercial (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group .
Reductive Alkylation
The compound is used in reductive alkylation, a process that involves the addition of an alkyl group to a molecule . This process is part of the four-step synthesis process of the compound .
Arylation
Arylation, a process that involves the introduction of an aryl group into a molecule, is another application of the compound . This process is also part of the four-step synthesis process of the compound .
Acylation
The compound is used in acylation, a process that involves the introduction of an acyl group into a molecule . This process is part of the four-step synthesis process of the compound .
Sulfonation
Sulfonation, a process that involves the introduction of a sulfonic acid group into a molecule, is another application of the compound . This process is part of the four-step synthesis process of the compound .
Pharmaceutical Compounds
The 1,2-diamine motif, which is present in the compound, is widely used in the synthesis of pharmaceutical compounds . The simultaneous introduction of two amino groups across an alkene feedstock is an appealing yet challenging approach for the synthesis of 1,2-diamines .
Safety and Hazards
properties
IUPAC Name |
2-N-[2-(2-aminoanilino)ethyl]benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,17-18H,9-10,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPNMXFQUZHBAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCNC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537925 |
Source
|
Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine | |
CAS RN |
16825-43-7 |
Source
|
Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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